
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a therapeutic agent. This compound is known for its unique mechanism of action and its ability to modulate various biological processes.
Scientific Research Applications
Anticancer Activity
Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities across different cancer cell lines, including human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cells. These compounds have shown to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting their potential as therapeutic agents in cancer treatment. The activation of these apoptotic genes is possibly mediated by the activation of p38 and ERK pathways, indicating a specific mechanism of action that could be harnessed for targeted cancer therapy (Cumaoğlu et al., 2015).
Synthesis and Molecular Structure
The synthesis and molecular structure of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides have been explored, with some compounds exhibiting potent anticancer activity against HCT-116, MCF-7, and HeLa cell lines. The study also includes QSAR (quantitative structure activity relationships) analysis, which helps in understanding the relationships between structure and biological activity. This research demonstrates the role of sulfonamide derivatives in developing new anticancer agents with specific structural characteristics for improved efficacy (Żołnowska et al., 2018).
Antimicrobial Evaluation
Sulfonamide derivatives have also been synthesized for their antimicrobial potential. Studies have shown that certain compounds display high activity against Gram-positive bacteria, indicating their usefulness in creating new antimicrobial agents. The chemical structures and antimicrobial activity tests of these new scaffolds highlight their potential in addressing resistant microbial strains, offering a path toward novel antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).
Carbonic Anhydrase Inhibition
Research into sulfonamide derivatives extends into their role as inhibitors of carbonic anhydrase isozymes, which are important for various physiological processes. Some newly synthesized sulfonamide compounds have been evaluated for their in vitro anticancer activity, highlighting the diversity of their potential therapeutic applications. The mechanism of action for these compounds often involves the inhibition of carbonic anhydrase, indicating their potential in developing treatments for conditions where this enzyme plays a key role (Al-Said et al., 2010).
properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-23(19,20)18-11-5-6-13-9-10-14(12-16(13)18)17-24(21,22)15-7-3-2-4-8-15/h2-4,7-10,12,17H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUCKWSGKIVTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

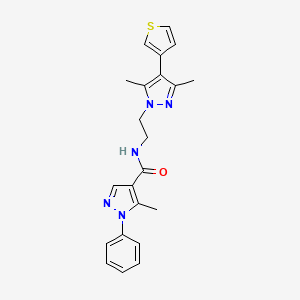
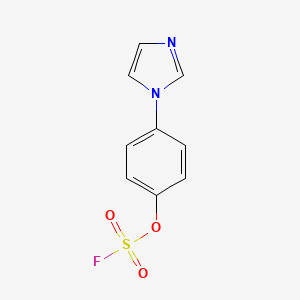

![tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B2913900.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2913901.png)

![N-(2-Methylpropyl)-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2913906.png)
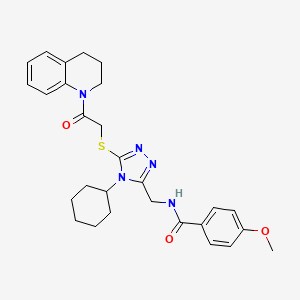
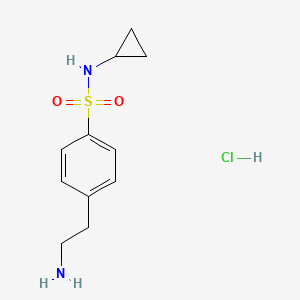
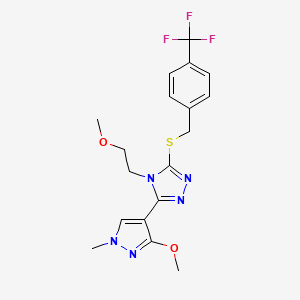

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)
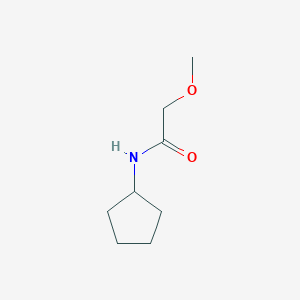
![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)